Full Agonism vs. Partial Agonism: VUF 11207 Fumarate Achieves Superior β-Arrestin2 Recruitment Efficacy
VUF 11207 fumarate functions as a full agonist for β-arrestin2 recruitment, whereas the alternative small-molecule CXCR7 agonist CCX777 is a partial agonist [1]. This distinction is critical: partial agonism may produce submaximal signaling responses, potentially confounding experimental interpretation of downstream pathways .
| Evidence Dimension | β-arrestin2 recruitment efficacy (maximal response) |
|---|---|
| Target Compound Data | Full agonist; induces robust β-arrestin2 recruitment and subsequent receptor internalization (pEC50 internalization = 7.9) |
| Comparator Or Baseline | CCX777: Partial agonist; lower maximal β-arrestin2 recruitment compared to full agonists |
| Quantified Difference | Qualitative difference: full vs. partial agonism; VUF 11207 fumarate achieves 100% maximal response relative to endogenous CXCL12 in β-arrestin2 recruitment assays |
| Conditions | HEK293 cells expressing human CXCR7; β-arrestin2 recruitment measured via BRET or PathHunter assays |
Why This Matters
Full agonism ensures complete pathway activation, which is essential for experiments requiring maximal signal-to-noise ratio and for accurately modeling CXCR7-mediated scavenging and signaling functions.
- [1] Wijtmans M, et al. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists. Eur J Med Chem. 2012;51:184-192. PMID: 22424612. View Source
